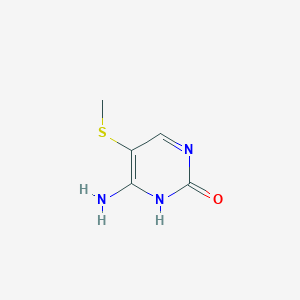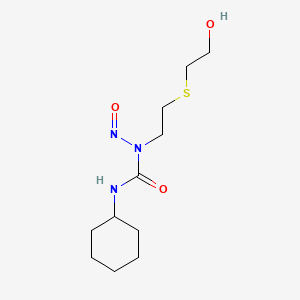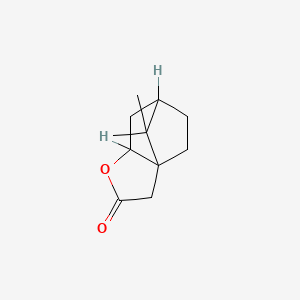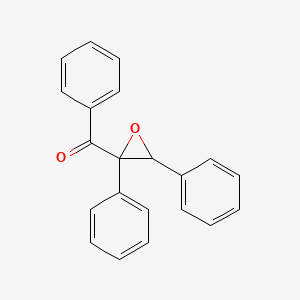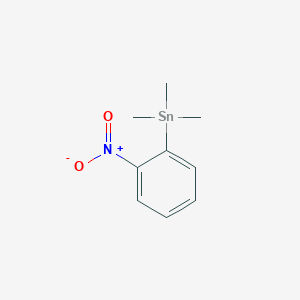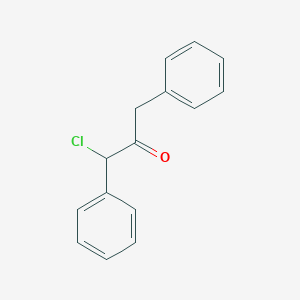
1-Chloro-1,3-diphenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,3-diphenylpropan-2-one is an organic compound with the molecular formula C15H13ClO It is a derivative of 1,3-diphenylpropan-2-one, where one of the hydrogen atoms on the carbon adjacent to the carbonyl group is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-1,3-diphenylpropan-2-one typically involves the chlorination of 1,3-diphenylpropan-2-one. One common method is the reaction of 1,3-diphenylpropan-2-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:
(C6H5CH2)2CO+SOCl2→(C6H5CH2)2CClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1,3-diphenylpropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to 1,3-diphenylpropan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can yield carboxylic acids or other oxidized products, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as 1-methoxy-1,3-diphenylpropan-2-one.
Reduction: 1,3-Diphenylpropan-2-ol.
Oxidation: Corresponding carboxylic acids or ketones.
Applications De Recherche Scientifique
1-Chloro-1,3-diphenylpropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Mécanisme D'action
The mechanism of action of 1-chloro-1,3-diphenylpropan-2-one involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the carbonyl group makes it a versatile intermediate in organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction.
Comparaison Avec Des Composés Similaires
1,3-Diphenylpropan-2-one: The parent compound without the chlorine substitution.
1-Bromo-1,3-diphenylpropan-2-one: A similar compound with a bromine atom instead of chlorine.
1,3-Diphenylpropan-2-ol: The reduced form of 1,3-diphenylpropan-2-one.
Uniqueness: 1-Chloro-1,3-diphenylpropan-2-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and applications.
Propriétés
Numéro CAS |
24767-69-9 |
|---|---|
Formule moléculaire |
C15H13ClO |
Poids moléculaire |
244.71 g/mol |
Nom IUPAC |
1-chloro-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H13ClO/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |
Clé InChI |
UJUGDQSBAIDNOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


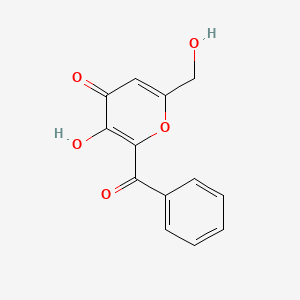


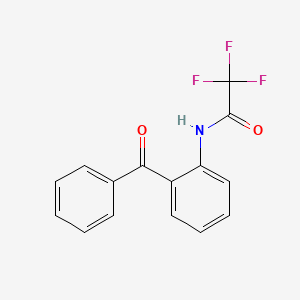

![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
